![molecular formula C6H9NO2 B13016628 (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid typically involves the use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is performed on a gram scale and provides high yields and diastereoselectivities . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a related structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for cyclopropanation and other transition metal catalysts for various transformations. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can produce a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives .
Applications De Recherche Scientifique
(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid has significant potential in the field of drug discovery due to its unique structure and bioactive properties. It has been applied as a key synthetic intermediate in several total syntheses and has shown potential in the development of bioactive molecules . The compound’s nitrogen-containing heterocyclic structure makes it particularly interesting for pharmaceutical applications, including the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. Detailed studies on the exact molecular targets and pathways involved are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include 2-azabicyclo[3.2.1]octane and 3-azabicyclo[3.1.0]hexane derivatives . These compounds share a similar bicyclic structure and nitrogen-containing heterocycle, making them interesting for comparison.
Uniqueness: What sets (3S)-2-azabicyclo[211]hexane-3-carboxylic acid apart is its specific bicyclic structure, which provides unique chemical and biological properties
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(2-3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3?,4?,5-/m0/s1 |
Clé InChI |
YGOZJCRQJHXVJY-YCXLAJEKSA-N |
SMILES isomérique |
C1C2CC1N[C@@H]2C(=O)O |
SMILES canonique |
C1C2CC1NC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



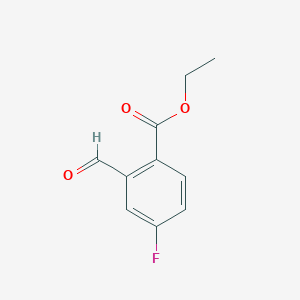
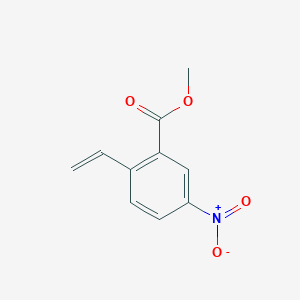
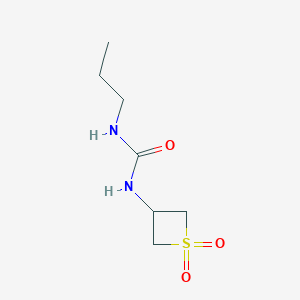

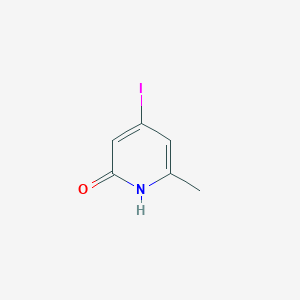

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)

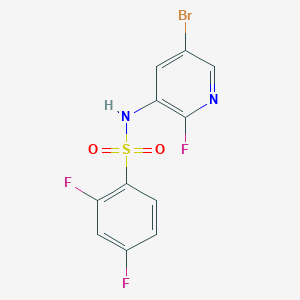

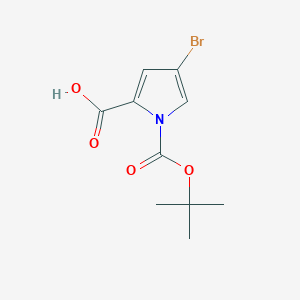
![6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13016638.png)

